9(10H)-Acridinimine, 1-propyl-
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Overview
Description
9(10H)-Acridinimine, 1-propyl- is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds containing nitrogen. This specific compound features a propyl group attached to the nitrogen atom in the acridine ring. Acridines are known for their diverse applications in medicinal chemistry, dyes, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 1-propyl- typically involves the reaction of acridine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 9(10H)-Acridinimine, 1-propyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Acridinimine, 1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
9(10H)-Acridinimine, 1-propyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Acridine derivatives are explored for their potential use as therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinimine, 1-propyl- involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ability to interact with proteins can also modulate various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 9(10H)-Acridinimine, 1-propyl-, known for its use in dyes and as an antiseptic.
9-Aminoacridine: A derivative with an amino group, used as an antiseptic and in fluorescence microscopy.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in cancer research.
Uniqueness
9(10H)-Acridinimine, 1-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
CAS No. |
111782-82-2 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-propylacridin-9-amine |
InChI |
InChI=1S/C16H16N2/c1-2-6-11-7-5-10-14-15(11)16(17)12-8-3-4-9-13(12)18-14/h3-5,7-10H,2,6H2,1H3,(H2,17,18) |
InChI Key |
XSBOGICONJWBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=NC3=CC=CC=C3C(=C21)N |
Origin of Product |
United States |
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